REACTION_CXSMILES
|
O1CCC(=CC[C@H](C(OC(C)(C)C)=O)[C@@H:10]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:11](O)=[O:12])CC1.C([NH:29][NH2:30])C(C)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>O1CCOCC1>[CH3:16][CH:15]([CH3:17])[CH2:14][CH2:10][C:11]([NH:29][NH2:30])=[O:12]
|
Name
|
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=CC[C@@H]([C@H](C(=O)O)CC(C)C)C(=O)OC(C)(C)C
|
Name
|
isobutylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
tertiary butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |